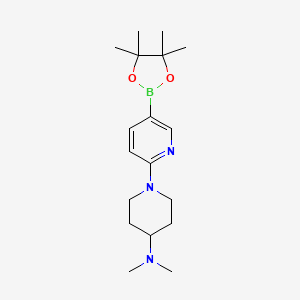
2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide is an organic compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a hydroxy group at the third position and a methoxy group at the fourth position on the phenyl ring, along with an isopropylacetamide moiety. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxy-4-methoxybenzaldehyde and isopropylamine.
Formation of Schiff Base: The aldehyde group of 3-hydroxy-4-methoxybenzaldehyde reacts with isopropylamine to form a Schiff base under mild acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the amide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(3-oxo-4-methoxyphenyl)-N-isopropylacetamide.
Reduction: Formation of 2-(3-hydroxy-4-methoxyphenyl)-N-isopropylalcohol.
Substitution: Formation of 2-(3-hydroxy-4-substituted-phenyl)-N-isopropylacetamide.
Aplicaciones Científicas De Investigación
2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: The compound may modulate the activity of cyclooxygenase enzymes and inhibit the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide
- 2-(3-Hydroxy-4-methoxyphenyl)-N-ethylacetamide
- 2-(3-Hydroxy-4-methoxyphenyl)-N-propylacetamide
Uniqueness
2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)13-12(15)7-9-4-5-11(16-3)10(14)6-9/h4-6,8,14H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFVKVJMOZJPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CC(=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(Cyclobutylmethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B8161241.png)






